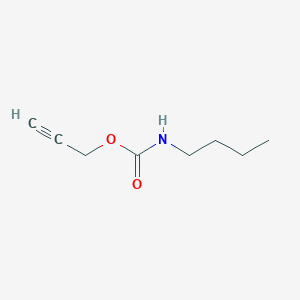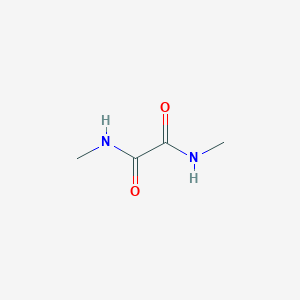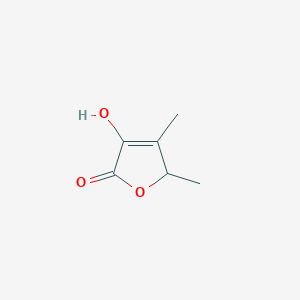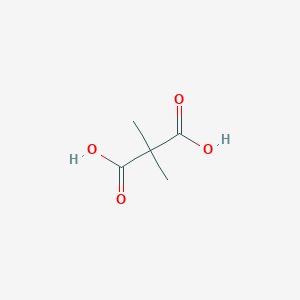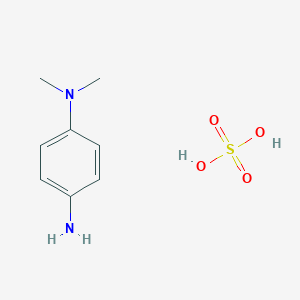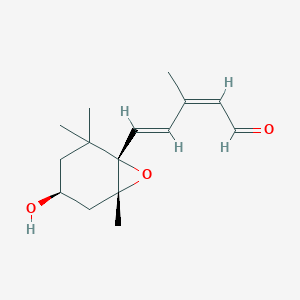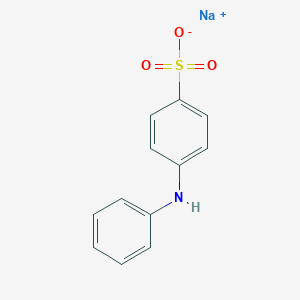
Sodium diphenylamine-4-sulfonate
Übersicht
Beschreibung
Sodium diphenylamine-4-sulfonate is a chemical compound that has the ability to form colored complexes with metal ions . It is commonly used as an indicator to estimate the concentration of metal ions . It is also an efficient quencher of electrochemiluminescence of tris (2, 2′-bipyridine)-ruthenium (II) .
Synthesis Analysis
Sodium diphenylamine-4-sulfonate may be used in the synthesis of poly-(aniline-co-N-(4-sulfophenyl)aniline) via polymerization with aniline . It may also be used as a reductant in the synthesis of branched gold nanocrystals from gold (III) chloride trihydrate in the presence of polyethylene glycol . These nanocrystals have potential application as electrocatalysts .
Molecular Structure Analysis
The empirical formula of Sodium diphenylamine-4-sulfonate is C12H10NNaO3S . It has a molecular weight of 271.27 . The SMILES string representation of the molecule is [Na+].[O-]S(=O)(=O)c1ccc(Nc2ccccc2)cc1 .
Chemical Reactions Analysis
Sodium diphenylamine-4-sulfonate is used as a pH independent redox indicator used in the determination of redox potential . It is used in the preparation of poly-(aninile-co-N-(4-sulfophenyl)aniline) by polymerization with aniline . It acts as a ligand and forms complexes with metal halides like lanthanum (III) chloride .
Physical And Chemical Properties Analysis
Sodium diphenylamine-4-sulfonate is used as a pH independent redox indicator used in the determination of redox potential . It is used in the preparation of poly-(aninile-co-N-(4-sulfophenyl)aniline) by polymerization with aniline .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Sodium diphenylamine-4-sulfonate has been synthesized and characterized, with a purity over 99.12%, offering a simple and feasible method for its preparation as an indicator (Wang Jing-ping, 2000).
Composite Membrane Development
- This compound has been incorporated into poly(vinyl alcohol) matrices, improving thermal and mechanical properties and showing potential in applications like proton conductivity and ion exchange capacity (Sajede Shabanpanah & A. Omrani, 2019).
Chemical Analysis Indicator
- It is used as an indicator in the determination of iron content, where the endpoint color change is a significant aspect for accurate capacity analysis (Lu Jun, 2011).
Reactions with Metal Salts
- Sodium diphenylamine-4-sulfonate has been used in synthesis reactions with lanthanum(III) chloride hydrated, leading to the formation of specific compounds characterized by various analytical techniques (L. Machado et al., 2004).
Adsorption Studies
- Its adsorption kinetics and thermodynamics on expanded graphite have been investigated, revealing insights into physical adsorption processes (Sun Ya-juan, 2010).
Electrodeposition Influence
- The compound has been shown to inhibit hydrogen evolution and form complexes with nickel and magnesium ions, influencing Mg-Ni alloy electrodeposition (Long B. Liao, Wei-hong Liu, & X. Xiao, 2004).
Copolymer Applications
- Used in synthesizing alternating triphenylamine-based copolymers, demonstrating solubility in polar solvents and potential in electronic applications like polymeric light-emitting diodes (W. Shi et al., 2006).
Fire Retardant Properties
- When blended with polymers like PMMA, it enhances thermal stability and exhibits fire retardant properties, showcasing its potential in advanced material sciences (Jiyu He, Guipeng Cai, & C. A. Wilkie, 2014).
Photometric Applications
- Utilized in a photometric method for trace chromium(VI) determination, showing potential in environmental analysis (W. Fei, 2005).
Adsorption Behavior Analysis
- Studied for its adsorption behavior onto high-area carbon-cloth, providing insights into adsorption kinetics and interactions in aqueous solutions (O. Duman & E. Ayranci, 2005).
Conducting Polymer Development
- Involved in the synthesis of hyperbranched sulfonated polydiphenylamine, showing potential as a self-doped conducting polymer with pH response characteristics (F. Hua & E. Ruckenstein, 2005).
Polymerization and Spectroelectrochemical Studies
- Its chemical oxidative polymerization and in situ spectroelectrochemical characteristics have been extensively studied (C. Sivakumar, T. Vasudevan, A. Gopalan, & T. Wen, 2001).
Inclusion Interaction Studies
- Investigated for its inclusion interaction with water-soluble calixarenes, contributing to the understanding of host-guest chemistry (Zhibing Huang et al., 2005).
Nanoparticle Synthesis
- Used in the synthesis of nearly monodisperse gold nanoparticles, indicating its utility in nanomaterials research (Q. Liu et al., 2006).
Sulfonation Degree in Polymers
- Its role in shifting the degree of sulfonation in polyaniline derivatives has been explored, relevant to materials chemistry (M. A. Cotarelo, F. Montilla, & F. Huerta, 2008).
Biamprometric Determination
- A method for its determination by FI-irreversible biamperometry has been proposed, useful in analytical chemistry (Zhang Xue-hong, 2004).
Cardiovascular Research
- Investigated in the context of cardiovascular diseases, specifically in the attenuation of hypertrophy in cardiac cells (Kyoko Takahashi et al., 2002).
Inclusion Mechanism Studies
- High-pressure studies on α-cyclodextrin complexes with diphenyl azo dyes, including sodium diphenylamine sulfonate, have been conducted to understand inclusion phenomena (A. Abou-Hamdan et al., 2000).
Trace Element Analysis
- Used in a catalytic spectrophotometric method for determining trace manganese(II) in traditional Chinese medicine (Tang Chun-dong, 2001).
Protein Determination Method
- Applied in a new method for determining proteins in bovine urine based on resonance light scattering with sodium diphenylamine-4-sulfonate (Li Chang, 2008).
Safety And Hazards
Sodium diphenylamine-4-sulfonate causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection . Avoid breathing dust, fume, gas, mist, vapors, and spray . If swallowed, rinse mouth but do not induce vomiting .
Zukünftige Richtungen
Sodium diphenylamine-4-sulfonate may be used in the synthesis of poly-(aniline-co-N-(4-sulfophenyl)aniline) via polymerization with aniline . It acts as a ligand and forms complexes with metal halides like lanthanum (III) chloride . These properties suggest potential future applications in various fields of chemistry and materials science.
Eigenschaften
IUPAC Name |
sodium;4-anilinobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S.Na/c14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h1-9,13H,(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXTZMPQSMIFEC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064126 | |
| Record name | Benzenesulfonic acid, 4-(phenylamino)-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS] | |
| Record name | N-Phenylsulfanilic acid, sodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17552 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium diphenylamine-4-sulfonate | |
CAS RN |
6152-67-6, 30582-09-3 | |
| Record name | Sodium diphenylamine-4-sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006152676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium dianilinosulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030582093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-(phenylamino)-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-(phenylamino)-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium dianilinosulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium N-phenylsulphanilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM DIPHENYLAMINE-4-SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E2UX1382O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B146772.png)
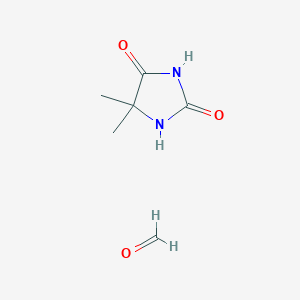
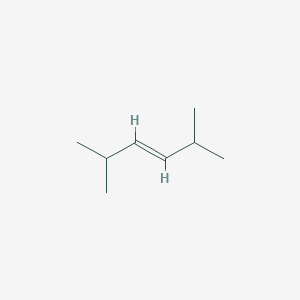
![Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate](/img/structure/B146777.png)


